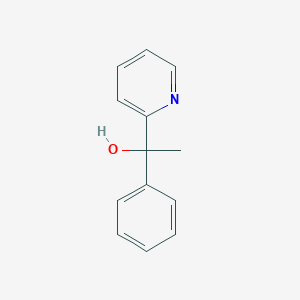

1-Phenyl-1-(pyridin-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1-pyridin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSWVCNVNOZMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289687 | |

| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19490-92-7 | |

| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019490927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19490-92-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methyl-α-phenylpyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYLAMINE ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1R904IXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Grignard reaction mechanism for 1-Phenyl-1-(pyridin-2-yl)ethanol

An In-depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-Phenyl-1-(pyridin-2-yl)ethanol

Abstract

This technical guide provides a comprehensive examination of the Grignard reaction for the synthesis of this compound, a key intermediate in the development of pharmaceutical agents such as doxylamine[1]. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver an in-depth analysis of the reaction mechanism, the causality behind critical experimental parameters, and field-proven insights for troubleshooting and optimization. We will dissect the synthesis from the fundamental principles of the organometallic reagent to the final purification of the tertiary alcohol, ensuring a self-validating protocol grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Carbon-Carbon Bond Formation

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of available methodologies, the Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for this purpose[2]. This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones[2][3].

The target molecule, this compound, is a tertiary alcohol featuring both a phenyl and a pyridyl moiety attached to the carbinol center. Its synthesis via the Grignard pathway—specifically, the reaction of phenylmagnesium bromide with 2-benzoylpyridine—serves as an excellent case study for the nuances and critical control points inherent to this classic transformation.

Core Mechanistic Principles

A successful Grignard synthesis is predicated on a thorough understanding of the reagents' reactivity and the stringent conditions required. The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by acidic workup.

Pillar 1: The Grignard Reagent - A Potent Carbon Nucleophile

The Grignard reagent, in this case, phenylmagnesium bromide (PhMgBr), is formed by the reaction of an organic halide with magnesium metal[4]. The polarity of the carbon-magnesium bond is inverted compared to the carbon-halogen bond of the starting material. Carbon, being more electronegative than magnesium, effectively functions as a carbanion, rendering the Grignard reagent a potent nucleophile and an exceptionally strong base[4][5].

This dual reactivity is the most critical factor to control. While its nucleophilicity is desired for attacking the carbonyl, its basicity makes it highly susceptible to destruction by any available protic source[6][7][8].

Pillar 2: The Electrophile - 2-Benzoylpyridine

The substrate, 2-benzoylpyridine, possesses a highly electrophilic carbonyl carbon due to the polarization of the carbon-oxygen double bond. The phenyl group of the Grignard reagent will attack this site to form the new carbon-carbon bond. The presence of the pyridine ring introduces an additional layer of complexity. The nitrogen atom can act as a Lewis base, potentially coordinating with the magnesium ion of the Grignard reagent, which can influence the reagent's reactivity and solubility.

The Imperative of Anhydrous Conditions

The paramount requirement for any Grignard synthesis is the strict exclusion of water and other protic species (e.g., alcohols).[6][9][10] The Grignard reagent is a far stronger base than a hydroxide ion. If water is present, a rapid acid-base reaction occurs, quenching the reagent to form benzene and magnesium hydroxysalt, thus terminating the desired synthetic pathway before it can begin.[11][12] This necessitates the use of oven-dried glassware, anhydrous solvents, and protection from atmospheric moisture using drying tubes or an inert atmosphere.[10][11]

Mechanistic Pathway

The synthesis can be dissected into three primary steps:

-

Formation of Phenylmagnesium Bromide: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of bromobenzene. This is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which is essential for solvating and stabilizing the resulting organomagnesium species.[13][14]

-

Nucleophilic Attack on the Carbonyl: The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-benzoylpyridine. This addition breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[2][12]

-

Aqueous Workup and Protonation: The reaction is quenched by the addition of a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide to yield the final tertiary alcohol, this compound, and converts the magnesium salts into water-soluble species that can be easily removed during extraction.[11]

Caption: The three-step mechanistic pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Success at each stage is predicated on the strict adherence to the conditions described, particularly the exclusion of moisture.

Reagent and Equipment Preparation

-

Glassware: All glassware (round-bottom flasks, Claisen adapter, condenser, addition funnel) must be oven-dried at >120°C for several hours and cooled to room temperature in a desiccator or under a stream of dry nitrogen or argon just before use.[15]

-

Solvents: Anhydrous diethyl ether or THF is required. Use a freshly opened bottle or solvent from a purification system.

-

Reagents: Bromobenzene and 2-benzoylpyridine should be of high purity. Magnesium turnings should be fresh and shiny.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Volume | Density (g/mL) |

| Magnesium Turnings | 24.31 | 1.34 g | 0.055 mol | - | - |

| Bromobenzene | 157.01 | 7.85 g | 0.050 mol | 5.27 mL | 1.491 |

| 2-Benzoylpyridine | 183.21 | 8.24 g | 0.045 mol | - | - |

| Anhydrous Diethyl Ether | 74.12 | - | - | ~150 mL | 0.713 |

Step-by-Step Methodology

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing addition funnel.[16] The entire apparatus must be flame-dried under a flow of inert gas or meticulously oven-dried.

-

Initiation: Place the magnesium turnings (1.34 g) in the flask. Add a single small crystal of iodine to help activate the magnesium surface by chemically removing the passivating oxide layer.[13][16]

-

Reagent Addition: In the addition funnel, prepare a solution of bromobenzene (7.85 g) in 40 mL of anhydrous diethyl ether.

-

Reaction Start: Add approximately 5-10 mL of the bromobenzene solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling at the metal surface, and the solution turning cloudy and gray.[11] If it does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.[15]

-

Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.[17] The resulting dark gray or brownish solution is the Grignard reagent and should be used immediately.[15]

-

Substrate Preparation: Dissolve 2-benzoylpyridine (8.24 g) in 50 mL of anhydrous diethyl ether in a separate flask. Transfer this solution to the addition funnel on the reaction apparatus.

-

Reaction: Cool the flask containing the freshly prepared phenylmagnesium bromide in an ice-water bath.

-

Slow Addition: Add the 2-benzoylpyridine solution dropwise to the stirred Grignard reagent over 30 minutes. This addition is exothermic and maintaining a low temperature is crucial to minimize side reactions. A thick, often colored, precipitate of the magnesium alkoxide salt will form.[11]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and dissolve the magnesium salts.[11] Caution: This can be vigorous if added too quickly.

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

-

Washing: Combine all organic extracts and wash them with 50 mL of saturated aqueous sodium chloride (brine) to aid in the removal of residual water.

-

Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause(s) | Corrective Action & Causality |

| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated (oxidized) magnesium surface. | 1. Ensure absolute dryness. Water will protonate and destroy the Grignard reagent as it forms.[6][10] 2. Activate the Mg. Add an iodine crystal, a few drops of 1,2-dibromoethane, or physically crush the turnings with a glass rod to expose fresh metal surface for reaction.[13][15] |

| Low Product Yield | 1. Incomplete reaction. 2. Premature quenching of Grignard reagent. 3. Formation of biphenyl side product. | 1. Allow sufficient reaction time for both the Grignard formation and the subsequent addition to the ketone. 2. Maintain anhydrous conditions throughout the entire process. Protect the reaction from atmospheric moisture.[9] 3. Control temperature. The formation of biphenyl via Wurtz-type coupling is favored at higher temperatures. Maintain a gentle reflux during Grignard formation by controlling the addition rate of bromobenzene.[15] |

| Isolation of Benzene | The Grignard reagent was quenched by an acidic proton source (water, alcohol). | This confirms the successful formation of the Grignard reagent but its subsequent, undesired reaction as a base. Re-evaluate all sources of moisture in the setup.[11] |

| Isolation of Biphenyl | A side reaction between phenylmagnesium bromide and unreacted bromobenzene. | This is a common byproduct.[15] It can be minimized by slow, controlled addition of bromobenzene to ensure its concentration remains low. Biphenyl is non-polar and can typically be separated from the more polar alcohol product during purification (e.g., by recrystallization from a less polar solvent like petroleum ether).[15] |

Conclusion

The Grignard synthesis of this compound from 2-benzoylpyridine is a robust and effective method for creating a valuable tertiary alcohol intermediate. Its success, however, is not trivial and hinges on a foundational understanding of the potent basicity of the organometallic reagent and the corresponding necessity for rigorously anhydrous conditions. By approaching the protocol with meticulous attention to detail, from glassware preparation to temperature control, researchers can reliably achieve high yields of the desired product. This guide provides the mechanistic understanding and practical insights necessary to not only execute this specific transformation but also to troubleshoot and adapt the versatile Grignard reaction for a wide range of synthetic challenges in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. leah4sci.com [leah4sci.com]

- 6. psiberg.com [psiberg.com]

- 7. doubtnut.com [doubtnut.com]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. tutorchase.com [tutorchase.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Phenylmagnesium_bromide [chemeurope.com]

- 14. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. prepchem.com [prepchem.com]

- 17. Chemistry 211 Experiment 2 [home.miracosta.edu]

Definitive Spectroscopic Characterization of 1-Phenyl-1-(pyridin-2-yl)ethanol by ¹H and ¹³C NMR

An In-depth Technical Guide for Drug Development Professionals

Abstract

1-Phenyl-1-(pyridin-2-yl)ethanol is a key chemical entity, often encountered as an intermediate or impurity in the synthesis of pharmaceutical compounds such as doxylamine.[1][2] Its unambiguous structural confirmation is paramount for ensuring the purity, safety, and efficacy of final drug products. This technical guide provides a comprehensive methodology for the characterization of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical prediction of ¹H and ¹³C NMR spectra, explain the causal factors behind chemical shifts and coupling constants, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Imperative for Structural Verification

In the landscape of drug development and manufacturing, absolute certainty in the structure of all chemical components is non-negotiable. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules due to its sensitivity to the unique electronic environment of each nucleus. For a molecule like this compound, which contains distinct aromatic systems (a phenyl and a pyridine ring) and a chiral carbinol center, NMR provides a detailed fingerprint, allowing for its definitive identification and differentiation from structurally similar isomers or impurities. This guide is structured to serve as a practical reference for researchers, enabling them to interpret complex spectra and validate the molecular identity with confidence.

Molecular Structure and NMR Assignment Strategy

A systematic approach to spectral assignment is crucial. The molecular structure is first analyzed to identify all chemically non-equivalent protons and carbons.

Figure 1: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Predicted Chemical Shifts (δ) and Multiplicities

-

Pyridyl Protons (4H): The pyridine ring constitutes an ABCD spin system. The proton ortho to the nitrogen (H-6') is expected to be the most deshielded (downfield) due to the inductive effect and lone pair anisotropy of the nitrogen atom.[3] The remaining protons (H-3', H-4', H-5') will appear in the aromatic region, with their precise shifts influenced by the electron-donating carbinol substituent. Based on data for similar structures like (S)-1-(Pyridin-2-yl)ethanol, we can predict the approximate regions.[4]

-

H-6': ~8.5-8.6 ppm, doublet (d), ³J ≈ 4.8 Hz.

-

H-4': ~7.6-7.8 ppm, triplet of doublets (td).

-

H-3': ~7.2-7.4 ppm, doublet (d).

-

H-5': ~7.1-7.3 ppm, triplet or doublet of doublets (dd).

-

-

Phenyl Protons (5H): These protons typically appear as a complex multiplet in the range of 7.2-7.5 ppm.[5][6] Due to the electronic similarity of the ortho, meta, and para positions, their signals often overlap, especially on lower-field instruments.

-

Methine Proton (Hα, 1H): The proton on the carbon bearing the hydroxyl group and the two aromatic rings (Hα) is expected to appear as a quartet, coupled to the three protons of the adjacent methyl group. For the title compound, this proton is replaced by the phenyl group. The corresponding proton in 1-phenylethanol appears around 4.8-4.9 ppm.[4][6] The replacement of a methyl group with a second aromatic ring will likely shift this signal slightly.

-

Hydroxyl Proton (OH, 1H): This is the most variable signal in the spectrum. Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange.[7][8][9]

-

In a non-hydrogen bonding solvent like CDCl₃, it may appear as a broad singlet anywhere from 2-5 ppm.

-

In a hydrogen-bond accepting solvent like DMSO-d₆, the signal becomes sharper and shifts further downfield (e.g., 5-6 ppm) as exchange is slowed.[7][10]

-

Confirmation is achieved by adding a drop of D₂O to the NMR tube, which results in the disappearance of the OH signal due to H/D exchange.

-

Coupling Constants (J)

Coupling constants are independent of the applied magnetic field and provide crucial information about the connectivity and geometry of the molecule.[11]

-

Pyridine Ring:

-

Ortho coupling (³J): ~4-8 Hz

-

Meta coupling (⁴J): ~1-3 Hz[12]

-

Para coupling (⁵J): ~0-1 Hz

-

-

Phenyl Ring:

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6' (Pyridyl) | 8.5 – 8.6 | d | 1H | ³J ≈ 4.0 - 5.0 |

| H-4' (Pyridyl) | 7.6 – 7.8 | td | 1H | ³J ≈ 7.7, ⁴J ≈ 1.8 |

| Phenyl H | 7.2 – 7.5 | m | 5H | N/A (overlapping) |

| H-3' (Pyridyl) | 7.2 – 7.4 | d | 1H | ³J ≈ 8.0 |

| H-5' (Pyridyl) | 7.1 – 7.3 | dd or t | 1H | ³J ≈ 7.5, ³J ≈ 4.8 |

| Hα (Methine) | 5.0 – 5.5 | s | 1H | N/A |

| OH | 2.0 – 5.0 (variable) | br s | 1H | N/A |

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature.

Predicted Chemical Shifts (δ)

The molecule has 13 carbon atoms, but due to the rapid rotation of the phenyl group, the ortho (C-2/C-6) and meta (C-3/C-5) carbons are chemically equivalent, leading to an expectation of 11 distinct signals.

-

Pyridyl Carbons: The chemical shifts are strongly influenced by the nitrogen atom. The carbons adjacent to the nitrogen (C-2' and C-6') are the most deshielded. The carbon bearing the substituent (C-2') will be significantly downfield.[13]

-

C-2': ~160-164 ppm (quaternary, attached to carbinol)

-

C-6': ~148-150 ppm

-

C-4': ~136-138 ppm

-

C-3': ~122-124 ppm

-

C-5': ~120-122 ppm

-

-

Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring.

-

C-1 (ipso): ~143-146 ppm (quaternary, attached to carbinol)

-

C-4 (para): ~128-129 ppm

-

C-3/C-5 (meta): ~127-128 ppm

-

C-2/C-6 (ortho): ~125-127 ppm

-

-

Carbinol Carbon (Cα): This sp³-hybridized carbon, bonded to an oxygen and two aromatic rings, is expected in the 70-80 ppm range.[4][5]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) in CDCl₃ | Notes |

| C-2' (Pyridyl) | 160 – 164 | Quaternary, very deshielded |

| C-6' (Pyridyl) | 148 – 150 | Adjacent to N |

| C-1 (Phenyl, ipso) | 143 – 146 | Quaternary |

| C-4' (Pyridyl) | 136 – 138 | |

| C-4 (Phenyl, para) | 128 – 129 | |

| C-3/C-5 (Phenyl, meta) | 127 – 128 | |

| C-2/C-6 (Phenyl, ortho) | 125 – 127 | |

| C-3' (Pyridyl) | 122 – 124 | |

| C-5' (Pyridyl) | 120 – 122 | |

| Cα (Carbinol) | 75 – 80 | sp³ carbon attached to O |

Experimental Protocol and Workflow

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality NMR data. The trustworthiness of the data is ensured by using an internal standard and well-defined acquisition parameters.

References

- 1. (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol Hydrochloride [lgcstandards.com]

- 2. This compound|lookchem [lookchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. testbook.com [testbook.com]

A Technical Guide to the Infrared and Mass Spectrometry Analysis of 1-Phenyl-1-(pyridin-2-yl)ethanol

This in-depth technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of the tertiary alcohol, 1-Phenyl-1-(pyridin-2-yl)ethanol. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, identification, and characterization of heterocyclic compounds. By elucidating the expected spectral features, this guide serves as a practical reference for the structural confirmation of this molecule.

Introduction: The Structural Landscape of this compound

This compound, with the chemical formula C₁₃H₁₃NO and a molecular weight of approximately 199.25 g/mol , is a tertiary alcohol containing both a phenyl and a 2-substituted pyridine ring attached to the carbinol carbon.[1][2][3] The presence of the hydroxyl group, the aromatic systems, and the nitrogen-containing heterocycle imparts a unique combination of chemical properties and, consequently, distinct spectroscopic signatures. Accurate structural elucidation is paramount in pharmaceutical research and development, where this compound may serve as an intermediate or a scaffold for more complex molecules.[3] This guide will systematically deconstruct the expected IR and MS data based on the foundational principles of spectroscopy and the known behavior of its constituent functional groups.

Infrared Spectroscopy: Probing the Vibrational Fingerprint

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum provides a "vibrational fingerprint" by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the key functional groups that will give rise to characteristic absorption bands are the hydroxyl (-OH) group, the aromatic C-H bonds of the phenyl and pyridyl rings, the C=C and C=N bonds of the aromatic systems, and the C-O bond of the tertiary alcohol.

Predicted Infrared Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound, with explanations grounded in established spectroscopic principles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness of this peak is a hallmark of intermolecular hydrogen bonding between alcohol molecules.[4] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper peak would be expected around 3600 cm⁻¹. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, as in the phenyl and pyridine rings. |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium | These bands arise from the C-H stretching vibrations of the methyl (-CH₃) group. |

| Aromatic Rings | C=C and C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the stretching vibrations within the phenyl and pyridine rings. The pyridine ring vibrations may be slightly different in energy from the phenyl ring vibrations. |

| Tertiary Alcohol | C-O Stretch | 1200 - 1100 | Strong | The position of the C-O stretching band is diagnostic for the substitution of the alcohol. For tertiary alcohols, this band typically appears at a higher wavenumber compared to primary and secondary alcohols.[5] |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern of these strong bands in the "fingerprint" region can sometimes provide information about the substitution pattern of the aromatic rings. |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines the steps for acquiring an IR spectrum of this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer, a common and convenient method for solid and liquid samples.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal, the atmosphere (CO₂ and water vapor), and the instrument itself.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions with the expected values in the table above to confirm the presence of the key functional groups.

-

Logical Workflow for IR Spectral Interpretation

Caption: A flowchart illustrating the decision-making process for confirming the structure of this compound based on its IR spectrum.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is a commonly used technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. The presence of the phenyl and pyridyl rings is expected to stabilize adjacent positive charges, directing the fragmentation pathways.

Expected Key Ions in the Mass Spectrum:

| m/z Value | Proposed Fragment Ion | Formation Pathway | Significance |

| 199 | [C₁₃H₁₃NO]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 184 | [C₁₂H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) | Alpha-cleavage, a common fragmentation for alcohols. The resulting ion is stabilized by the phenyl and pyridyl rings. |

| 182 | [C₁₃H₁₂N]⁺ | Loss of a hydroxyl radical (•OH) followed by rearrangement | Indicates the presence of the hydroxyl group. |

| 181 | [C₁₃H₁₁N]⁺• | Loss of water (H₂O) | A characteristic fragmentation for alcohols, often followed by further fragmentation. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | A common fragment in compounds containing a phenyl group attached to a carbonyl or carbinol carbon. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation | Indicates the presence of the pyridine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation | A common fragment indicating the presence of a phenyl group. |

Visualizing the Fragmentation Logic

The following diagram, rendered in DOT language, illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.

Caption: Predicted major fragmentation pathways of this compound in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

-

GC-MS System Setup:

-

Install a suitable capillary column (e.g., a non-polar or medium-polarity column) in the gas chromatograph.

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.

-

Set the injector temperature and the GC-MS interface temperature to ensure efficient vaporization of the sample without thermal degradation.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Injection and Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Start the data acquisition. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

-

Conclusion: A Synergistic Approach to Structural Verification

The combination of infrared spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural elucidation of this compound. IR spectroscopy confirms the presence of the key functional groups—the hydroxyl group, the aromatic rings, and the aliphatic methyl group—while mass spectrometry provides the molecular weight and a detailed fragmentation pattern that serves as a structural fingerprint. This guide, by outlining the expected spectral features and providing standardized experimental protocols, equips researchers with the necessary tools and knowledge to confidently identify and characterize this important heterocyclic compound, thereby upholding the principles of scientific integrity and advancing the pace of drug discovery and development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. (S)-(-)-1-PHENYLETHANOL(1445-91-6) IR Spectrum [chemicalbook.com]

A Technical Guide to the Stereochemistry and Structural Analysis of 1-Phenyl-1-(pyridin-2-yl)ethanol

Abstract

This technical guide provides an in-depth exploration of the stereochemical and structural characteristics of 1-phenyl-1-(pyridin-2-yl)ethanol, a chiral tertiary alcohol of interest in synthetic and medicinal chemistry, notably as an intermediate in the synthesis of doxylamine[1][2]. The document outlines robust methodologies for its synthesis, chiral resolution, and analytical characterization. Due to the absence of a publicly available crystal structure for this compound, this guide presents a detailed crystallographic analysis of the closely related secondary alcohol, phenyl(pyridin-2-yl)methanol, as an authoritative case study. This analog provides critical insights into the molecular conformation and non-covalent interactions, such as hydrogen bonding, that are likely to govern the solid-state architecture of the target compound. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure technical accuracy and reproducibility.

Synthesis and Racemate Formation

The synthesis of this compound results in the formation of a chiral center at the carbinol carbon, yielding a racemic mixture of (R)- and (S)-enantiomers. A standard and effective method for its preparation is the nucleophilic addition of a phenyl organometallic reagent to 2-acetylpyridine.

Causality of Experimental Choice: The Grignard reaction is a cornerstone of C-C bond formation. The high polarity of the carbon-magnesium bond in phenylmagnesium bromide renders the phenyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of 2-acetylpyridine. The subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol. This method is selected for its high yield and operational simplicity.

Experimental Protocol: Synthesis via Grignard Reaction

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare phenylmagnesium bromide by the slow addition of bromobenzene to magnesium turnings in anhydrous diethyl ether or THF.

-

Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Add a solution of 2-acetylpyridine in the same anhydrous solvent dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic this compound.

Caption: Synthesis of racemic this compound.

Stereochemistry and Chiral Resolution

The presence of a stereocenter necessitates the separation of the enantiomers, a critical step in drug development as different enantiomers can exhibit distinct pharmacological activities. Classical resolution via diastereomeric salt formation is a reliable and scalable method.

Trustworthiness of the Protocol: This method relies on the fundamental principle that diastereomers possess different physical properties, including solubility. By reacting the racemic alcohol (after derivatization to an acid) or the basic pyridine nitrogen with a chiral resolving agent, two diastereomeric salts are formed. The difference in their crystal lattice energies leads to differential solubility in a given solvent system, allowing for separation by fractional crystallization. The protocol's self-validating nature comes from the ability to analyze the enantiomeric excess (e.e.) of the resolved product using chiral HPLC.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Resolving Agent Selection: Select an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The choice of acid and solvent is crucial and often requires screening[3].

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 molar equivalents of the chiral resolving agent[3]. The basic pyridine nitrogen acts as the site of salt formation.

-

Fractional Crystallization: Heat the solution to dissolve all solids and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will preferentially crystallize. For optimal separation, the cooling process should be gradual to promote the formation of well-defined crystals.

-

Isolation: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove the more soluble diastereomer.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the chiral acid and liberate the free base of the enantiomerically enriched alcohol.

-

Analysis: Extract the free base into an organic solvent. Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Crystal Structure Analysis: A Phenyl(pyridin-2-yl)methanol Case Study

To date, the crystal structure of this compound has not been deposited in major crystallographic databases. However, the structure of its secondary alcohol analog, phenyl(pyridin-2-yl)methanol (C₁₂H₁₁NO), provides an excellent and authoritative proxy for understanding the key structural features[4]. The aim of X-ray crystallography is to determine the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam passing through it[5].

Protocol: Synthesis and Crystallization of Phenyl(pyridin-2-yl)methanol[4][6]

-

Synthesis: To a solution of 2-benzoylpyridine (1.0 eq) in ethanol, slowly add sodium borohydride (NaBH₄, 3.0 eq) at room temperature. Stir the solution for 1 hour.

-

Workup: Add water and heat the solution to 90 °C for 15 minutes. After cooling, extract the product with ethyl acetate. Evaporate the solvent under reduced pressure.

-

Crystallization: Obtain colorless, single crystals suitable for X-ray diffraction by the slow evaporation of a solution of the compound in ethanol at room temperature.

Crystallographic Data Summary

The data presented below is for phenyl(pyridin-2-yl)methanol, as determined by single-crystal X-ray diffraction[4].

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| V (ų) | 984.27 (19) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Key Structural Insights

-

Molecular Conformation: The pyridine and phenyl rings are not coplanar. They are inclined to each other by a dihedral angle of 71.42 (10)°[4]. This twisted conformation minimizes steric hindrance between the two aromatic systems.

-

Intermolecular Interactions: The most significant interaction governing the crystal packing is a classic O—H···N hydrogen bond. The hydroxyl group of one molecule acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. These interactions link the molecules into helical chains that extend along the c-axis direction of the crystal lattice[4].

Caption: Intermolecular O-H···N hydrogen bonding in the crystal lattice.

Predictive Insights for this compound

Extrapolating from the analog structure, we can predict key structural features for the target tertiary alcohol:

-

Hydrogen Bonding: The essential components for the O—H···N hydrogen bond—the hydroxyl donor and the pyridine nitrogen acceptor—are conserved. Therefore, it is highly probable that similar hydrogen-bonded chains or other motifs are present in the crystal structure of this compound.

-

Steric Effects: The addition of a methyl group at the carbinol carbon significantly increases steric bulk around the chiral center. This will likely alter the preferred dihedral angle between the phenyl and pyridyl rings and may lead to a different crystal packing arrangement (i.e., a different space group and unit cell dimensions) to accommodate the larger molecular volume. This steric hindrance could potentially weaken the intermolecular hydrogen bonds or favor a different packing motif altogether.

References

An In-depth Technical Guide to 1-Phenyl-1-(pyridin-2-yl)ethanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Phenyl-1-(pyridin-2-yl)ethanol, a key chemical intermediate in the pharmaceutical industry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, validated synthetic protocols, and critical applications of this tertiary alcohol. The narrative emphasizes the causal relationships behind experimental choices, ensuring a deep and practical understanding of the compound's behavior and utility.

Core Molecular Characteristics

This compound, identified by CAS Number 19490-92-7 , is a heterocyclic aromatic alcohol.[1] Its structure, featuring a chiral center, consists of a central carbon atom bonded to a phenyl group, a pyridin-2-yl group, a methyl group, and a hydroxyl group. This unique arrangement of aromatic and functional groups dictates its physical properties and chemical reactivity, making it a valuable precursor in organic synthesis.

Physicochemical Properties

The compound's properties are summarized in the table below. Its high boiling point is characteristic of a molecule with a significant molecular weight and the capacity for hydrogen bonding via its hydroxyl group. The LogP value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Boiling Point | 340.4 °C at 760 mmHg | [1] |

| Flash Point | 159.7 °C | [1] |

| Density | 1.126 g/cm³ | [1] |

| LogP | 2.33740 | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust and well-established method for forming carbon-carbon bonds. This approach offers high yields and is amenable to scale-up, making it industrially viable.

Retrosynthetic Analysis and Strategy

The logical disconnection for this molecule points to two primary Grignard-based routes. The choice between these pathways often depends on the commercial availability and cost of the starting materials.

Caption: Retrosynthetic analysis of this compound.

Validated Laboratory-Scale Synthesis Protocol (Route A)

This protocol describes the synthesis from phenylmagnesium bromide and 2-acetylpyridine. The use of anhydrous solvents is critical to prevent the quenching of the highly reactive Grignard reagent.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Acetylpyridine

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is typically self-sustaining. The mixture is refluxed until most of the magnesium has been consumed.

-

Addition Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 2-acetylpyridine in anhydrous diethyl ether is then added dropwise, maintaining a low temperature to control the exothermic reaction.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This step is crucial for hydrolyzing the magnesium alkoxide intermediate while avoiding the use of strong acids that could protonate the pyridine nitrogen and complicate the workup.

-

Extraction and Drying: The ethereal layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization. While specific quantitative solubility data is not widely published, ethanol or a mixture of ethanol and water are suitable solvents for recrystallization, leveraging the principle that the compound is more soluble in the hot solvent and crystallizes upon cooling, leaving impurities behind in the mother liquor.

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Features:

-

A singlet for the methyl (CH₃) protons.

-

A multiplet for the protons of the phenyl group.

-

Distinct multiplets for the four protons of the pyridin-2-yl group.

-

A broad singlet for the hydroxyl (OH) proton, which is exchangeable with D₂O.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Features:

-

A signal for the methyl carbon.

-

Signals for the carbons of the phenyl and pyridin-2-yl rings.

-

A signal for the quaternary carbon attached to the hydroxyl group.

Expected IR (Infrared) Spectroscopy Features:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Absorptions in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching.

-

Strong absorptions in the 1400-1600 cm⁻¹ range corresponding to aromatic C=C and C=N stretching vibrations.

Core Application: Intermediate in Doxylamine Synthesis

The primary industrial application of this compound is as a key intermediate in the synthesis of doxylamine, a first-generation antihistamine with sedative properties. The conversion of the alcohol to the final ether product is typically achieved through a Williamson ether synthesis.

The Williamson Ether Synthesis Pathway

This reaction is a classic SN2 nucleophilic substitution. The hydroxyl group of this compound is first deprotonated by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from 2-(dimethylamino)ethyl chloride to form the ether linkage of doxylamine.

Caption: Williamson ether synthesis of Doxylamine.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. The reaction is typically carried out in an inert solvent like toluene or xylene.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of doxylamine, a widely used pharmaceutical. Its synthesis via the Grignard reaction is a robust and scalable process. While its primary application is well-established, the chiral nature of the molecule and the presence of versatile phenyl and pyridyl rings suggest potential for its use as a building block in the development of other novel bioactive compounds. Further research into enantioselective synthetic methods could open new avenues for its application in asymmetric catalysis and the synthesis of chiral drugs.

References

solubility of 1-Phenyl-1-(pyridin-2-yl)ethanol in common organic solvents

An In-depth Technical Guide to the Solubility Profile of 1-Phenyl-1-(pyridin-2-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a key chemical intermediate, notably in the synthesis of pharmaceuticals like Doxylamine[1][2]. A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. However, publicly available quantitative solubility data in common organic solvents is scarce. This technical guide addresses this gap by providing a comprehensive analysis based on the molecule's physicochemical properties. It offers a predictive solubility map across a range of solvents, grounded in the fundamental principles of intermolecular forces. Furthermore, this document provides a detailed, robust experimental protocol for researchers to quantitatively determine solubility, ensuring reproducible and accurate results. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Characterization

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents: a nonpolar phenyl ring, a polar pyridine ring capable of accepting hydrogen bonds, and a tertiary alcohol group that can both donate and accept hydrogen bonds.

The key physicochemical parameters are summarized below, forming the basis for the solubility predictions that follow.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO | [1][2][3] |

| Molecular Weight | 199.25 g/mol | [1][2][3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Density | 1.126 g/cm³ | [1][3] |

| Boiling Point | 340.4 °C at 760 mmHg | [1][3] |

| LogP (o/w) | 2.337 | [1][3] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from the pyridine nitrogen and hydroxyl oxygen) | [1] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1][3] |

| Stability | Light Sensitive | [2][4] |

The LogP value of 2.337 indicates a moderate lipophilicity, suggesting that the compound will not be highly soluble in water but will have an affinity for organic solvents. The presence of both hydrogen bond donor and acceptor sites, combined with a significant polar surface area, implies that polar interactions will play a crucial role in its solubility profile.

Theoretical Principles & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction[5]. This means that solutes dissolve best in solvents that have similar intermolecular forces. This compound is an amphiphilic molecule, containing both nonpolar (phenyl group) and polar (pyridine and hydroxyl groups) regions. Its solubility is therefore a delicate balance of these competing characteristics.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. While the phenyl group will have some affinity for these solvents, the highly polar pyridine and alcohol moieties will be poorly solvated, leading to predicted low solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar regions of the solute and solvate the pyridine nitrogen. Solubility is expected to be moderate to good.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are uniquely equipped to solvate all polar aspects of the molecule: the hydroxyl group (as both donor and acceptor) and the pyridine nitrogen (as an acceptor). This strong solvation of the polar groups is expected to result in high solubility.

-

Water: While water is a polar protic solvent, the large, nonpolar phenyl group (a significant portion of the molecule's surface area) disrupts the strong hydrogen-bonding network of water, leading to a large unfavorable entropic cost for dissolution. Therefore, solubility in water is expected to be poor, aligning with qualitative descriptions of it being sparingly soluble[6].

Based on this analysis, a predictive solubility map is presented below. It is critical to note that these are reasoned estimations; experimental verification is essential for process-critical applications.

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Poor | Dominated by nonpolar interactions; poor solvation of polar groups. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | π-stacking with the phenyl ring may slightly improve solubility over alkanes. |

| Dichloromethane | Polar Aprotic | Moderate to Good | Good dipole-dipole interactions can solvate the polar regions. |

| Chloroform | Polar Aprotic | Moderate to Good | Consistent with literature reports of "Slightly" soluble[1][2][4]. The term "slightly" in qualitative tests often implies moderate quantitative solubility. |

| Ethyl Acetate | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor, solvating the hydroxyl group. |

| Acetone | Polar Aprotic | Good | Strong dipole moment and ability to accept hydrogen bonds favors dissolution. |

| Isopropanol | Polar Protic | Good to High | Excellent hydrogen bonding capability, with some nonpolar character to solvate the phenyl ring. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding network effectively solvates both polar functional groups. |

| Methanol | Polar Protic | High | Consistent with literature reports of "Slightly, Sparingly"[1][2][4]. The high polarity and H-bonding ability suggest good solubility, though the qualitative terms can be ambiguous. |

| Water | Polar Protic | Poor | The large lipophilic phenyl group dominates, leading to low aqueous solubility[6]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very strong hydrogen bond acceptor and high polarity make it an excellent solvent for amphiphilic molecules. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to quantification, a robust experimental method is required. The following protocol describes the equilibrium shake-flask method, a gold standard for solubility determination. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation: To a series of vials, add a pre-weighed amount of this compound sufficient to ensure a solid phase remains after equilibration (e.g., 50-100 mg). Add a precise volume of the chosen solvent (e.g., 2.0 mL) to each vial. Seal the vials tightly.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples at a constant speed. To ensure equilibrium is reached, prepare triplicate samples to be stopped at different time points (e.g., 24, 48, and 72 hours). This step is crucial for trustworthiness; if the measured solubility at 48 and 72 hours is statistically identical, one can be confident that equilibrium has been achieved[7][8].

-

Phase Separation: After the designated equilibration time, remove the vials from the shaker and allow them to stand in the same temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter to remove any microscopic particulate matter. This step is critical to avoid artificially high results from undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analysis: Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection. A calibration curve must be prepared using standards of known concentration.

-

Calculation: Determine the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Validation: Compare the calculated solubility values from the different time points (24h, 48h, 72h). Consistency between the later time points confirms the system reached equilibrium.

Conclusion

While published quantitative data is limited, a detailed analysis of the physicochemical properties of this compound allows for a robust, predictive assessment of its solubility. The molecule's amphiphilic nature, with both nonpolar and hydrogen-bonding polar groups, suggests it will be most soluble in polar protic solvents like ethanol and polar aprotic solvents like acetone, with poor solubility in nonpolar alkanes and water. This guide provides a foundational framework for solvent selection in synthesis, purification, and formulation. For applications requiring precise data, the detailed experimental protocol provided offers a reliable and scientifically sound method for in-house quantitative determination, empowering researchers to make informed, data-driven decisions.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Cas 19490-92-7,1-PHENYL-1-(2-PYRIDYL)ETHANOL | lookchem [lookchem.com]

- 3. 1-Phenyl-1-(2-pyridyl)ethanol | CAS#:19490-92-7 | Chemsrc [chemsrc.com]

- 4. 1-PHENYL-1-(2-PYRIDYL)ETHANOL | 19490-92-7 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. guidechem.com [guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Phenyl-1-(pyridin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 1-Phenyl-1-(pyridin-2-yl)ethanol, a key intermediate in the synthesis of various pharmacologically active compounds, including the antihistamine Doxylamine. The strategic position of the tertiary hydroxyl group, flanked by both a phenyl and a pyridin-2-yl moiety, imparts a unique chemical character that dictates its reactivity. This document explores the primary transformations of this hydroxyl group—oxidation, esterification, etherification, and dehydration—providing theoretical insights, mechanistic discussions, and practical, field-tested protocols. The influence of the pyridyl nitrogen on the reaction pathways is a central theme, offering a deeper understanding for researchers engaged in the synthesis and derivatization of this important scaffold.

Introduction: The Strategic Importance of this compound

This compound is a tertiary alcohol of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chiral center bearing a hydroxyl group and two distinct aromatic rings, makes it a versatile building block for the development of novel therapeutics. The hydroxyl group is the primary site of chemical modification, and understanding its reactivity is paramount for the efficient synthesis of derivatives with desired pharmacological profiles. This guide will dissect the key reactions involving this functional group, providing the causal relationships behind experimental choices and methodologies.

The synthesis of this compound is most commonly achieved via a Grignard reaction between phenylmagnesium bromide and 2-acetylpyridine.[1] This method provides a reliable and scalable route to the target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19490-92-7 | [2] |

| Molecular Formula | C₁₃H₁₃NO | [2] |

| Molecular Weight | 199.25 g/mol | [2] |

| Boiling Point | 340.4 °C at 760 mmHg | |

| Storage Temperature | 2-8°C |

Oxidation of the Hydroxyl Group: Synthesis of 2-Benzoylpyridine

The oxidation of the tertiary hydroxyl group in this compound is not possible without cleavage of a carbon-carbon bond. However, the analogous secondary alcohol, phenyl(pyridin-2-yl)methanol, can be readily oxidized to the corresponding ketone, 2-benzoylpyridine. This transformation is a key step in the synthesis of various derivatives and is often accomplished using chromium-based reagents or other mild oxidizing agents. The presence of the pyridine ring can influence the reaction, and pyridinium-based oxidizing agents like Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC) are often employed.[3][4]

Mechanistic Considerations

The oxidation of alcohols with chromium(VI) reagents generally proceeds through the formation of a chromate ester. In the presence of an acid catalyst, this ester undergoes an elimination reaction where a base removes a proton from the carbon bearing the oxygen, leading to the formation of a carbonyl group.[3] The pyridine nitrogen can act as an internal base, potentially influencing the rate and selectivity of the reaction.

Caption: Generalized mechanism for the oxidation of a pyridyl alcohol.

Experimental Protocol: Oxidation using Pyridinium Dichromate (PDC)

This protocol is adapted from methodologies for the oxidation of benzylic alcohols.[3]

-

Dissolution: Dissolve this compound (1.0 eq) in dry acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Add pyridinium dichromate (PDC) (1.5 eq) and trichloroacetic acid (TCA) (catalytic amount) to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-benzoylpyridine.

Esterification of the Hydroxyl Group: Accessing a Diverse Range of Derivatives

Esterification of the sterically hindered tertiary hydroxyl group in this compound presents a synthetic challenge. Standard Fischer esterification conditions are generally not effective. More potent methods, often involving the use of activated carboxylic acid derivatives and a nucleophilic catalyst, are required.

Causality Behind Experimental Choices

The steric hindrance around the hydroxyl group necessitates the use of highly reactive acylating agents such as acid chlorides or anhydrides. A base, typically pyridine or a non-nucleophilic amine like triethylamine, is required to neutralize the acidic byproduct (e.g., HCl). 4-(Dimethylamino)pyridine (DMAP) is often added in catalytic amounts to accelerate the reaction. For particularly challenging esterifications, the use of benzotriazole esters as activated intermediates can be effective.[5]

Caption: A typical workflow for the esterification of a hindered alcohol.

Experimental Protocol: Acylation with an Acid Chloride

This protocol is a general procedure for the acylation of sterically hindered alcohols.[6]

-

Setup: To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane (DCM) at 0 °C, add the desired acid chloride (1.2 eq) dropwise.

-

Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the desired ester.

Etherification of the Hydroxyl Group: The Gateway to Doxylamine

The etherification of the hydroxyl group in this compound is a crucial transformation, most notably in the synthesis of Doxylamine. This reaction typically proceeds via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Synthesis of Doxylamine

The synthesis of Doxylamine involves the reaction of the sodium salt of this compound with 2-dimethylaminoethyl chloride.[1][7][8]

Caption: Synthetic pathway to Doxylamine from this compound.

Experimental Protocol: Synthesis of Doxylamine

This protocol is based on literature procedures for the synthesis of Doxylamine.[7][8]

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium amide (1.1 eq) in anhydrous toluene. Add a solution of this compound (1.0 eq) in toluene dropwise and heat the mixture to reflux for 2 hours to form the sodium alkoxide.

-

Nucleophilic Substitution: Cool the reaction mixture to room temperature and add a solution of 2-dimethylaminoethyl chloride (1.1 eq) in toluene dropwise.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction to room temperature and quench with water. Separate the organic layer, and extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Doxylamine can be purified by vacuum distillation or by salt formation (e.g., as the succinate salt).

Dehydration of the Hydroxyl Group: Formation of Alkenes

The tertiary benzylic nature of the hydroxyl group in this compound makes it susceptible to dehydration to form the corresponding alkene, 2-(1-phenylvinyl)pyridine. This elimination reaction is typically acid-catalyzed, proceeding through a carbocation intermediate.

Mechanistic Pathway

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Departure of water generates a tertiary benzylic carbocation, which is stabilized by resonance with both the phenyl and pyridyl rings. Subsequent deprotonation of an adjacent carbon by a weak base (e.g., water or the conjugate base of the acid) yields the alkene. A common and milder method for the dehydration of tertiary alcohols involves the use of phosphorus oxychloride (POCl₃) in pyridine.[9][10] This proceeds via an E2 mechanism after the formation of a dichlorophosphate ester intermediate.[10]

References

- 1. CN102108059B - A kind of synthetic method of doxylamine succinate - Google Patents [patents.google.com]

- 2. Method for synthesizing doxylamine succinate (2012) | Huajian Xu | 8 Citations [scispace.com]

- 3. Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. Using the para/meta ratio of substituent effects for mechanism elucidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. CN105237467A - Preparation method of doxylamine succinate - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Duality of Reactivity: A Technical Guide to the Electrophilic and Nucleophilic Potential of 1-Phenyl-1-(pyridin-2-yl)ethanol

Introduction: A Molecule of Pharmaceutical Significance

1-Phenyl-1-(pyridin-2-yl)ethanol is a chiral aromatic alcohol that stands as a cornerstone in the synthesis of various pharmaceutical agents, most notably the first-generation antihistamine, Doxylamine.[1][2][3][4] Its structure, featuring a hydroxyl group at a benzylic and pyridylic position, a phenyl ring, and a pyridine ring, bestows upon it a rich and versatile chemical reactivity. This guide will provide an in-depth exploration of the potential electrophilic and nucleophilic reactions of this compound, offering mechanistic insights and practical experimental frameworks for researchers, scientists, and professionals in drug development. The inherent functionalities within this molecule allow for a diverse array of transformations, making it a valuable scaffold in medicinal chemistry.

Structural Features and Inherent Reactivity

The reactivity of this compound is dictated by the interplay of its key structural components:

-

The Tertiary Hydroxyl Group: As a nucleophile, the lone pairs on the oxygen atom can attack electrophiles. Conversely, protonation of the hydroxyl group transforms it into an excellent leaving group (water), paving the way for nucleophilic substitution and elimination reactions.

-

The Benzylic/Pyridylic Carbon: The carbon atom bearing the hydroxyl group is activated by both the adjacent phenyl and pyridyl rings. This activation stabilizes potential carbocation intermediates, facilitating SN1-type reactions and dehydration.

-

The Phenyl Ring: This electron-rich aromatic system is susceptible to electrophilic aromatic substitution, although the substitution pattern is influenced by the rest of the molecule.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is nucleophilic and basic. However, the ring itself is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.[5]